REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1([CH2:11][I:12])[CH2:10][CH2:9]O[CH2:7][CH2:6]1)=[O:4].[CH3:13]OC(C1CCCCC1)=O>>[CH3:1][O:2][C:3]([C:5]1([CH2:11][I:12])[CH2:10][CH2:9][CH2:13][CH2:7][CH2:6]1)=[O:4]
|
Name
|
4-iodomethyltetrahydropyran-4-carboxylic acid methyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)C1(CCOCC1)CI
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
COC(=O)C1CCCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Prepared
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1(CCCCC1)CI
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 g | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |